2-(3-Chlorobenzamido)thiophene-3-carboxamide
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Overview
Description
2-(3-Chlorobenzamido)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis . The compound this compound is of particular interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Mode of Action
The exact mode of action of 2-(3-Chlorobenzamido)thiophene-3-carboxamide is currently unknown . It is likely that the compound interacts with its targets by forming bonds with specific amino acid residues, thereby altering the function of the target protein. The presence of the chlorobenzamido and thiophene groups may contribute to the compound’s binding affinity and selectivity.
Result of Action
The molecular and cellular effects of this compound are currently unknown . The effects would depend on the compound’s specific targets and the biochemical pathways it influences.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
Preparation Methods
The synthesis of 2-(3-Chlorobenzamido)thiophene-3-carboxamide typically involves the condensation of 3-chlorobenzoic acid with thiophene-3-carboxamide. One common method includes the use of reagents such as phosphorus oxychloride (POCl3) and sodium hydroxide (NaOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-(3-Chlorobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Scientific Research Applications
2-(3-Chlorobenzamido)thiophene-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(3-Chlorobenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound has a similar structure but includes additional hydrogenated rings, which may affect its biological activity and applications.
Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate: This ester derivative has different physicochemical properties and may be used in different contexts, such as in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZPHXPVJCHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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